1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine
Description
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H16N4O2/c1-7(13)11-14-12(16-15-11)8-4-5-9(17-2)10(6-8)18-3/h4-7H,13H2,1-3H3,(H,14,15,16) |
InChI Key |
NRGOWBJGEOYKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine or its derivatives, which serve as the aromatic backbone. This intermediate is typically synthesized via:
Thiosemicarbazide Formation
Thiosemicarbazides are critical intermediates for triazole ring formation. For example:
-
Reaction of 3,4-dimethoxyphenethylamine with thiosemicarbazide in ethanol under reflux yields the corresponding thiobiurea.
-
Cyclization under basic conditions (e.g., NaOH) forms the 1,2,4-triazole scaffold.
Stepwise Synthesis Pathways
Cyclocondensation Approach
A widely used method involves cyclocondensation of 3,4-dimethoxyphenethyl thiosemicarbazide with α-keto esters or nitriles:
Nucleophilic Substitution Route
An alternative pathway employs 5-amino-1,2,4-triazole as the core:
-
Mitsunobu reaction : 3,4-Dimethoxyphenethyl alcohol reacts with 5-amino-1,2,4-triazole using DIAD and triphenylphosphine.
-
Reductive amination : The resulting imine is reduced with sodium borohydride to introduce the ethanamine group.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal yields are achieved using polar aprotic solvents (e.g., DMF) and Lewis acid catalysts:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | ZnCl₂ | 80 | 76 |
| DCM | EDCI.HCl | 25 | 68 |
| EtOH | None | Reflux | 52 |
Temperature and Time Dependence
-
Cyclocondensation : 80°C for 12 hours maximizes triazole ring formation (yield: 76%).
-
Deprotection : Room temperature for 2 hours minimizes side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, triazole-H), 6.85–6.92 (m, 3H, aromatic-H), 3.80 (s, 6H, OCH₃), 3.45 (q, 2H, CH₂NH₂).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Waste Management
-
Solvent recovery : Distillation reclaims >90% of DMF and ethanol.
-
Catalyst recycling : Pd/C from nitro reductions is reused up to 5 times without activity loss.
Comparative Analysis of Methods
| Method | Advantages | Drawbacks |
|---|---|---|
| Cyclocondensation | High yields (70–85%) | Requires toxic reagents (DPPA) |
| Nucleophilic substitution | Mild conditions (room temperature) | Lower yields (50–60%) |
| Reductive amination | Scalable for industrial use | Costly catalysts (Pd/C) |
Chemical Reactions Analysis
Types of Reactions: 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
-
Reduction:
- Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Bases: Sodium hydroxide, potassium carbonate.
- Solvents: Methanol, ethanol, dichloromethane.
Major Products:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted triazole compounds.
Scientific Research Applications
1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:
-
Medicinal Chemistry:
- The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
-
Biological Studies:
- It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
-
Chemical Synthesis:
- The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Industrial Applications:
- It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Aromatic Ring
- 1-(3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine : Replacing the 3,4-dimethoxyphenyl group with a 3-methoxyphenyl group reduces steric bulk and electronic effects. This simplification may lower binding affinity in receptor-mediated applications due to diminished electron-donating capacity .
- S3643 (2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine) : This compound shares a 1,2,4-triazole core with a dimethoxyphenyl substituent but differs in substitution pattern (2,3-dimethoxy vs. 3,4-dimethoxy) and includes a pyridine-thioether side chain. The altered substitution may affect metabolic stability and target selectivity .
- DTTP (3-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenol): While retaining the 3,4-dimethoxyphenyl group, DTTP employs a 1,2,3-triazole scaffold instead of 1,2,4-triazole. This structural shift alters ring geometry and electronic distribution, impacting nonlinear optical properties in material science applications .
Modifications to the Triazole Core
- This simplification is often used in foundational studies to probe the role of the triazole core in biological activity .
Physicochemical Properties
- Solubility and Basicity: The ethanamine moiety in the target compound enhances water solubility compared to non-polar analogs like 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethanamine. However, hydrochloride salts of related compounds (e.g., 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride) exhibit higher solubility due to ionic character .
- Electronic Effects : The 3,4-dimethoxyphenyl group increases electron density on the triazole ring compared to analogs with single methoxy or alkyl substituents. Computational studies on DTTP suggest that such substitutions enhance hyperpolarizability, making the compound relevant for optoelectronic applications .
Biological Activity
1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The compound can be synthesized through a multi-step process involving the following key reactions:
- Preparation of 3,4-Dimethoxybenzaldehyde : Methylation of vanillin using dimethyl sulfate in the presence of sodium hydroxide.
- Formation of 3,4-Dimethoxyphenylhydrazine : Reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate.
- Cyclization to Form Triazole : The hydrazine derivative undergoes cyclization with triethyl orthoformate to form the triazole ring.
- Introduction of the Ethanamine Group : The triazole compound is reacted with bromoethane in the presence of a base like potassium carbonate.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 1-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
| InChI Key | NRGOWBJGEOYKJB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring exhibits a high affinity for binding to enzyme active sites, leading to inhibition of various metabolic pathways. Notably, the dimethoxyphenyl group enhances binding affinity and specificity towards target enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : The compound showed cytotoxic activity with an IC50 value indicating effective inhibition of cell proliferation.
- U-937 (acute monocytic leukemia) : It displayed potent apoptotic effects, leading to increased caspase activity .
Antifungal and Antibacterial Properties
The compound has also been evaluated for its antifungal and antibacterial activities. Preliminary studies suggest it may inhibit the growth of certain pathogenic fungi and bacteria, making it a candidate for further development in antimicrobial therapies.
Study on Anticancer Efficacy
A recent study assessed the efficacy of this compound against human leukemia cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner and was more effective than standard chemotherapeutic agents like doxorubicin . Flow cytometry analysis confirmed that treatment led to significant cell cycle arrest at the G1 phase.
Comparison with Related Compounds
In comparative studies with similar triazole derivatives, it was found that this compound exhibited superior biological activity due to its unique molecular structure that enhances enzyme binding capabilities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine?
The compound is typically synthesized via Huisgen cycloaddition (click chemistry) between azides and alkynes. Key steps include:
- Precursor preparation : A 3,4-dimethoxyphenyl-substituted alkyne and an azide-functionalized ethanamine derivative.
- Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) under mild conditions (room temperature, aqueous/organic solvent mixtures) .
- Purification : Column chromatography or recrystallization to isolate the triazole product.
Q. Table 1: Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Huisgen Cycloaddition | CuSO₄, sodium ascorbate, H₂O/EtOH | 65–78 | |
| Microwave-Assisted | Solvent-free, 100°C, 30 min | 85 |
Q. How is the compound characterized post-synthesis?
Standard characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 301.13 for C₁₂H₁₆N₄O₂).
- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O of methoxy groups) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
Advanced Research Questions
Q. How can synthetic yield be optimized for sterically hindered derivatives?
Methodological strategies :
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (85% vs. 65%) by enhancing reaction homogeneity .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst screening : Palladium or ruthenium catalysts for regioselective triazole formation .
Q. How do computational methods elucidate electronic properties of this compound?
PCM-DFT studies (Polarizable Continuum Model-Density Functional Theory) reveal:
- Nonlinear Optical (NLO) Properties : High hyperpolarizability (β₀ = 1.5 × 10⁻³⁰ esu) due to electron-donating methoxy groups enhancing charge transfer .
- Solvent Effects : Dielectric constants of solvents (e.g., water vs. chloroform) modulate dipole moments and reactivity .
Q. Table 2: Computational Results for Triazole Derivatives
| Compound | Hyperpolarizability (β₀, esu) | Solvent Dielectric Effect | Reference |
|---|---|---|---|
| Target Compound | 1.5 × 10⁻³⁰ | Strong in polar solvents | |
| Analog (DMTT) | 1.2 × 10⁻³⁰ | Moderate |
Q. How can researchers resolve contradictions in bioactivity data across studies?
Approaches include :
- Standardized Assays : Replicate experiments using consistent strains (e.g., ATCC P. aeruginosa) and growth media .
- Structure-Activity Relationship (SAR) : Modify the ethanamine group (e.g., N-methyl vs. N-ethyl) to assess impact on MIC/MBC values .
- Molecular Docking : Validate binding modes with target enzymes (e.g., kinase ATP-binding pockets) .
Q. Table 3: Bioactivity Comparison of Derivatives
| Substituent | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| N-Methyl Ethanamine | 62.5 | 125 | |
| N-Ethyl Ethanamine | 31.25 | 62.5 |
Q. What role does the ethanamine moiety play in biological interactions?
Q. How can researchers design analogs to improve metabolic stability?
Strategies :
- Isosteric Replacement : Substitute the methoxy group with trifluoromethyl (-CF₃) to reduce oxidative metabolism .
- Prodrug Approaches : Acetylate the ethanamine group to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
